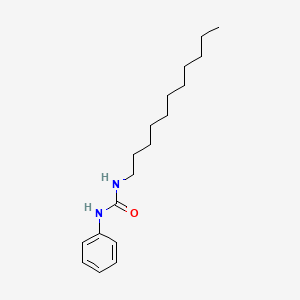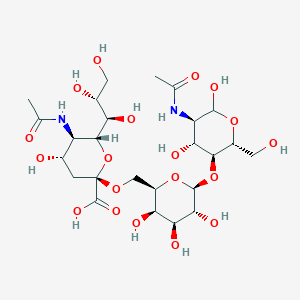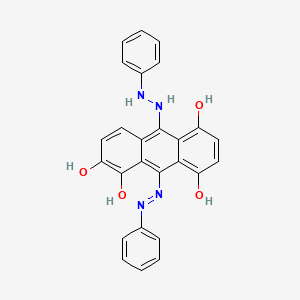
N-Phenyl-N'-undecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-undecylurea is an organic compound with the molecular formula C18H30N2O It is a member of the urea family, characterized by the presence of a phenyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-undecylurea can be synthesized through the reaction of aniline with undecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:
C6H5NH2+C11H23NCO→C6H5NHCONHC11H23
The product is then purified through recrystallization or chromatography to obtain pure N-Phenyl-N’-undecylurea.
Industrial Production Methods
Industrial production of N-Phenyl-N’-undecylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-undecylurea undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used.
Major Products Formed
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of aniline derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-Phenyl-N’-undecylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-undecylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-propoxyurea
- N-Phenyl-N’-(4-(trifluoromethyl)phenyl)urea
- N-Cyclohexyl-N’-decylurea
- N-Phenyl-N’-(phenyl(phenylimino)methyl)thiourea
- N-Cyclohexyl-N’-dodecylurea
Uniqueness
N-Phenyl-N’-undecylurea is unique due to its specific combination of a phenyl group and an undecyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
549493-04-1 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-phenyl-3-undecylurea |
InChI |
InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-13-16-19-18(21)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H2,19,20,21) |
InChI Key |
COHVMSAPOXLHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)

![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)



